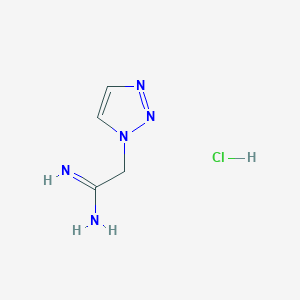

2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride

説明

特性

IUPAC Name |

2-(triazol-1-yl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c5-4(6)3-9-2-1-7-8-9;/h1-2H,3H2,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIIEVLBSKDWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride typically involves the reaction of azidoacetamides with β-ketoesters or acetylacetone . This reaction is often carried out under mild conditions in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) . The reaction yields 1,5-disubstituted 1,2,3-triazoles in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve a one-pot protocol for the synthesis of triazole derivatives from N-substituted chloroacetamides .

化学反応の分析

Types of Reactions

2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃) . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups .

科学的研究の応用

2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various triazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.

Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.

作用機序

The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with amino acids in the active sites of enzymes, leading to inhibition of enzyme activity . For example, it has been shown to inhibit carbonic anhydrase-II by binding to its active site residues .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional and Pharmacological Differences

- Bioactivity: The triazole-acetimidamide structure is hypothesized to exhibit carbonic anhydrase-II inhibitory activity, akin to analogs reported in , which showed IC₅₀ values in the nanomolar range . Compound A integrates estradiol for selective targeting of hormone receptors, enabling applications in cancer therapy .

Solubility and Stability :

Research Findings and Implications

Enzymatic Inhibition

Triazole-acetimidamide derivatives demonstrate competitive binding to carbonic anhydrase-II, as shown by molecular docking studies. The triazole nitrogen atoms coordinate with the enzyme’s zinc ion, while the amidine group forms hydrogen bonds with adjacent residues (e.g., Thr199) . This mechanism is shared with clinically used sulfonamide inhibitors but offers improved metabolic stability due to the triazole’s resistance to hydrolysis .

生物活性

2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring , which is an isostere of the amide bond known for its stability and resistance to metabolic degradation. The triazole moiety allows for the formation of hydrogen bonds, enhancing its binding affinity to biological targets such as enzymes.

Target Enzyme

The primary target of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is Carbonic Anhydrase-II (CA-II) . This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport.

Mode of Action

The compound interacts with CA-II through the N1 and N2 nitrogen atoms of the triazole ring. This interaction inhibits the enzyme's activity, affecting the carbonic anhydrase pathway critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example, compounds similar to 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride have shown promising antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity in vitro .

Antimicrobial Properties

The 1,2,3-triazole ring has been associated with antimicrobial activity , exhibiting effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is essential for developing new antibiotics amid rising resistance to existing drugs .

Table 1: Biological Activities of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide Hydrochloride

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Various Cells | 10 - 50 | |

| Antimicrobial | Bacteria | 5 - 20 | |

| Carbonic Anhydrase Inhibition | CA-II | 15 - 30 |

Case Studies

- Anticancer Studies : A series of triazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with structural similarities to 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains. The mechanism involved disrupting bacterial metabolic pathways through enzyme inhibition .

Q & A

Q. How can researchers align studies of this compound with broader theoretical frameworks (e.g., enzyme inhibition kinetics)?

- Methodological Answer :

- Link experiments to Michaelis-Menten kinetics by measuring Ki values via Lineweaver-Burk plots.

- Use density functional theory (DFT) to model transition states in enzymatic reactions involving the triazole group .

Q. What ethical guidelines apply to handling this compound given its potential bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。